L-erythro-Chloramphenicol

Beschreibung

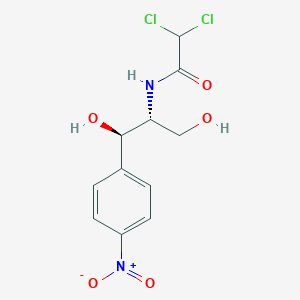

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80224388 | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-89-6, 56-75-7 | |

| Record name | L-erythro-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-erythro-Chloramphenicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chloramphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-erythro-Chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism of action of its active isomer, L-erythro-Chloramphenicol. It details the antibiotic's interaction with the bacterial ribosome, its impact on the peptidyl transferase center, and the structural basis for its inhibitory activity. This document consolidates key quantitative data, presents detailed experimental protocols for studying its mechanism, and utilizes visualizations to illustrate complex molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidyl Transfer

This compound functions by targeting the bacterial 70S ribosome, specifically binding to the 50S large subunit.[1][2][3] Its primary mode of action is the inhibition of the peptidyl transferase reaction, a critical step in protein elongation.[3][4] By binding within the peptidyl transferase center (PTC), chloramphenicol sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site.[5][6] This obstruction prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid on the A-site tRNA, thereby halting protein synthesis.[2][5]

Chloramphenicol is a lipid-soluble molecule, which allows it to readily diffuse across the bacterial cell membrane.[1] Once inside the cell, it reversibly binds to the 50S ribosomal subunit.[1] While it is primarily bacteriostatic, it can be bactericidal at high concentrations or against highly susceptible organisms.[4][7]

dot

Figure 1: Overview of the inhibitory pathway of this compound.

Structural Insights into the Binding Site

High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise binding pocket of chloramphenicol on the 50S ribosomal subunit. It binds in a crevice within the PTC, in close proximity to key nucleotides of the 23S rRNA.[8][9] These nucleotides include A2451 and C2452, with the nitrobenzene (B124822) ring of chloramphenicol engaging in a π-stacking interaction with the base of C2452.[9] The dichloroacetyl moiety of the drug is also crucial for its binding and inhibitory activity.[10] The binding of chloramphenicol induces conformational changes in the PTC, which ultimately prevent the productive binding of the aminoacyl-tRNA.[11]

Context-Dependent Inhibition

Contrary to the initial belief that chloramphenicol is a general inhibitor of peptide bond formation, recent studies have revealed a context-dependent nature of its action.[12][13] The efficiency of translation inhibition by chloramphenicol is influenced by the amino acid sequence of the nascent polypeptide chain.[12] Inhibition is most potent when the penultimate amino acid of the growing peptide is alanine, and to a lesser extent, serine or threonine.[12][13] Conversely, the presence of glycine (B1666218) at the C-terminus of the nascent chain or on the incoming aminoacyl-tRNA can counteract the inhibitory effect of the drug.[12][13] This context-specificity highlights a functional interplay between the nascent peptide and the catalytic center of the ribosome.[12]

dot

Figure 2: Logical flow of context-dependent translational arrest by chloramphenicol.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the inhibitory activity of this compound.

| Parameter | Value | Assay Condition | Organism/System |

| Ki (Peptidyl Transferase Inhibition) | 0.7 µM | Puromycin reaction, initial competitive phase | Escherichia coli cell-free system |

| IC50 (Protein Synthesis Inhibition) | 2 µM | In vivo balanced growth | Escherichia coli |

| IC50 (Protein Synthesis Inhibition) | 9.8 µM | In vitro | Rat heart mitochondria |

| IC50 (Protein Synthesis Inhibition) | 11.8 µM | In vitro | Rat liver mitochondria |

| IC50 (In Vitro Translation) | 0.80 ± 0.09 µg/mL | In vitro transcription-translation | Prokaryotic system |

| Apparent Association Rate Constant (Kassoc) for Analogs | 0.038 - 1.42 µM-1 min-1 | Puromycin reaction with CAM analogs | Escherichia coli cell-free system |

Table 1: Inhibition Constants and IC50 Values for Chloramphenicol.[11][14][15]

| Parameter | Value | Method | Organism |

| Binding Affinity (KD1) | 2 µM | Equilibrium Dialysis | D. radiodurans ribosome |

| Binding Affinity (KD2) | 200 µM | Equilibrium Dialysis | H. marismortui ribosome |

Table 2: Ribosome Binding Affinities of Chloramphenicol.[4]

Experimental Protocols

In Vitro Ribosome Binding Assay (Equilibrium Dialysis)

This protocol is adapted from methodologies used to determine the binding affinity of chloramphenicol to ribosomes.[4]

Materials:

-

Purified 70S ribosomes from E. coli

-

[14C]-labeled this compound

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 150 mM NH4Cl)

-

Equilibrium dialysis cells with appropriate molecular weight cutoff membranes

-

Scintillation counter and fluid

Procedure:

-

Prepare a series of dilutions of [14C]-chloramphenicol in dialysis buffer.

-

Place a known concentration of 70S ribosomes in one chamber of the dialysis cell.

-

Fill the other chamber with the dialysis buffer containing a known concentration of [14C]-chloramphenicol.

-

Incubate the dialysis cells at 4°C with gentle agitation until equilibrium is reached (typically 18-24 hours).

-

Take aliquots from both chambers and measure the radioactivity using a scintillation counter.

-

Calculate the concentration of bound and free chloramphenicol.

-

Plot the ratio of bound to free chloramphenicol against the concentration of bound chloramphenicol (Scatchard plot) to determine the dissociation constant (Kd) and the number of binding sites.

Toeprinting Assay for Ribosomal Stalling

This protocol is designed to identify the specific sites on an mRNA where chloramphenicol induces ribosome stalling.[5]

Materials:

-

In vitro transcription/translation-coupled system (e.g., E. coli S30 extract)

-

Linearized DNA template encoding a specific mRNA of interest

-

This compound

-

Primer complementary to a region downstream of the potential stalling site, 5'-end labeled with a fluorescent dye or radioisotope

-

Reverse transcriptase

-

dNTPs

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Set up the in vitro transcription/translation reaction with the DNA template and the coupled system.

-

Add chloramphenicol to the desired final concentration. A control reaction without the antibiotic should be run in parallel.

-

Incubate the reaction at 37°C to allow for translation and potential ribosome stalling.

-

Add the labeled primer and anneal it to the mRNA.

-

Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.

-

Terminate the reaction and purify the cDNA products.

-

Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA template. The position of the "toeprint" band indicates the location of the stalled ribosome, typically 15-17 nucleotides downstream from the P-site codon.

dot

Figure 3: Workflow for a toeprinting assay to map chloramphenicol-induced ribosome stalling.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Chloramphenicol Complex

This protocol provides a general workflow for the structural determination of the ribosome in complex with chloramphenicol.

Materials:

-

Highly purified 70S ribosomes

-

This compound

-

Cryo-EM grids (e.g., copper grids with a perforated carbon film)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Transmission electron microscope (TEM) equipped with a direct electron detector

-

Image processing software (e.g., RELION, cryoSPARC)

Procedure:

-

Incubate purified 70S ribosomes with a saturating concentration of chloramphenicol to ensure complex formation.

-

Apply a small volume (3-4 µL) of the ribosome-chloramphenicol complex to a cryo-EM grid.

-

Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

-

Transfer the frozen grid to the TEM for data collection.

-

Collect a large dataset of images (micrographs) of the vitrified particles.

-

Process the micrographs to correct for beam-induced motion and to pick individual ribosome particles.

-

Perform 2D and 3D classification to sort the particles into homogenous classes.

-

Generate a high-resolution 3D reconstruction of the ribosome-chloramphenicol complex.

-

Build and refine an atomic model of the complex into the cryo-EM density map to visualize the interactions between chloramphenicol and the ribosome.

Conclusion

The mechanism of action of this compound is a well-characterized process centered on the inhibition of bacterial protein synthesis. Its specific binding to the peptidyl transferase center of the 50S ribosomal subunit effectively blocks the crucial step of peptide bond formation. The discovery of its context-dependent inhibition has added a layer of complexity and opened new avenues for understanding ribosome function and for the development of novel antibiotics. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this important antibiotic and to explore new strategies to combat bacterial infections.

References

- 1. In vitro and in vivo single-molecule fluorescence imaging of ribosome-catalyzed protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. feilab.uchicago.edu [feilab.uchicago.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. [PDF] Cryo‐EM structure of the ribosome functional complex of the human pathogen Staphylococcus aureus at 3.2 Å resolution | Semantic Scholar [semanticscholar.org]

- 9. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 13. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 15. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Chloramphenicol: A Technical Guide to Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, possesses a unique chemical structure with two chiral centers, giving rise to four distinct stereoisomers. It is a classic example of stereoselectivity in pharmacology, where only one of these isomers, the D-(-)-threo-chloramphenicol, exhibits significant antibacterial activity. This technical guide provides an in-depth analysis of the four stereoisomers of chloramphenicol, a comparative assessment of their biological activities, the structural basis for this dramatic difference in efficacy, and detailed experimental protocols for their separation and evaluation.

The Four Stereoisomers of Chloramphenicol

Chloramphenicol's chemical structure, D-(-)-threo-1-p-nitrophenyl-2-dichloroacetamido-1,3-propanediol, contains two asymmetric carbon atoms at positions C-1 and C-2 of the propanediol (B1597323) chain. This results in the existence of four stereoisomers, which are two pairs of enantiomers (non-superimposable mirror images) and their corresponding diastereomers (stereoisomers that are not mirror images).[1][2]

The four stereoisomers are:

-

D-(-)-threo-chloramphenicol (1R, 2R configuration): The naturally occurring, biologically active isomer.[1]

-

L-(+)-threo-chloramphenicol (1S, 2S configuration): The enantiomer of the active form.

-

D-erythro-chloramphenicol (1S, 2R configuration): A diastereomer of the active form.

-

L-erythro-chloramphenicol (1R, 2S configuration): A diastereomer of the active form.

The relationship between these isomers can be visualized as follows:

Comparative Biological Activity

The antibacterial efficacy of chloramphenicol is almost exclusively attributed to the D-(-)-threo isomer. The other three stereoisomers are largely considered biologically inactive. This high degree of stereospecificity underscores the precise three-dimensional structure required for the drug's interaction with its bacterial target.

While comprehensive Minimum Inhibitory Concentration (MIC) data for all isomers against a wide range of bacteria is sparse due to the inactivity of three of the four forms, the relative potencies are well-documented.

| Stereoisomer | Configuration | Relative Antibacterial Activity | Notes |

| D-(-)-threo | 1R, 2R | 100% | The active, therapeutic form of chloramphenicol.[1][3] |

| L-(+)-threo | 1S, 2S | ~0.5% | Exhibits negligible activity, suggesting some minimal target binding.[4] |

| D-erythro | 1S, 2R | Inactive | Generally considered to have no significant antibacterial properties.[4][5] |

| L-erythro | 1R, 2S | Inactive | Generally considered to have no significant antibacterial properties.[4][5] |

Table 1: Summary of the relative antibacterial activity of chloramphenicol stereoisomers.

A study on secondary biosynthetic processes in Bacillus species confirmed the order of activity for growth and protein synthesis inhibition as: D(-)-threo > L(+)-erythro > D(-)-erythro.[5]

Mechanism of Stereospecific Action

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis.[2][6] The active D-(-)-threo isomer binds reversibly to the 50S subunit of the bacterial 70S ribosome. Specifically, it occupies the A-site of the Peptidyl Transferase Center (PTC).[6] This binding physically obstructs the correct positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA), thereby preventing the formation of a peptide bond and halting polypeptide chain elongation.[6]

The stereospecificity of this interaction is critical. The D-threo configuration allows the molecule to fit precisely into a hydrophobic crevice within the PTC. This precise fit is essential for establishing the necessary interactions with key nucleotides of the 23S rRNA, which anchors the drug in its inhibitory position. The other isomers, with their different spatial arrangements of the hydroxyl and dichloroacetyl groups, cannot achieve this optimal conformation and are thus unable to bind effectively to the ribosomal target, rendering them inactive.[1]

Experimental Protocols

The analysis of chloramphenicol stereoisomers requires specialized techniques for both separation and biological evaluation.

Protocol: Chiral Separation of Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating the stereoisomers of chloramphenicol.

-

Objective: To resolve and quantify the four stereoisomers of chloramphenicol from a mixture.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral stationary phase column, such as an α1-acid glycoprotein (B1211001) (AGP) column or a Whelk-O1 column, is critical for separation.[7][8]

-

Mobile Phase: An isocratic mobile phase is often used to ensure reproducible retention times. A typical mobile phase might consist of a buffered aqueous solution (e.g., 10 mM ammonium (B1175870) formate) with a small percentage of an organic modifier like acetonitrile (B52724) or methanol.[7] The exact composition must be optimized for the specific column used.

-

Procedure:

-

Sample Preparation: Dissolve the chloramphenicol standard or sample in the mobile phase to a known concentration.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.

-

Elution: Run the isocratic mobile phase at a constant flow rate (e.g., 0.4-0.5 mL/min).

-

Detection: Monitor the eluent at a wavelength where the isomers absorb strongly, typically around 278 nm.

-

Analysis: Identify the peaks corresponding to each isomer based on their retention times, as determined by running pure standards of each isomer. Quantify using the peak area.

-

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent against a specific bacterium.

-

Objective: To determine the lowest concentration of each chloramphenicol stereoisomer that prevents visible growth of a test bacterium.

-

Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial culture in logarithmic growth phase (e.g., E. coli ATCC 25922), adjusted to a 0.5 McFarland standard and then diluted.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Stock solutions of each purified chloramphenicol stereoisomer.

-

-

Procedure:

-

Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the 2x concentrated stock solution of an isomer to the first column. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row, discarding the final 100 µL from the last well in the dilution series.

-

Inoculation: Add a standardized bacterial inoculum (e.g., 5 µL of a 1-2 x 10^8 CFU/mL suspension) to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Leave a column without bacteria as a sterility control. Include a well with only bacteria and broth as a positive growth control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

-

Conclusion

The stereoisomers of chloramphenicol provide a definitive example of the critical role of three-dimensional molecular structure in drug activity. Only the D-(-)-threo isomer possesses the correct spatial arrangement to bind to the bacterial ribosome and inhibit protein synthesis, rendering it a potent antibiotic. The other three isomers—L-(+)-threo, D-erythro, and L-erythro—are essentially inactive. This high degree of stereoselectivity has significant implications for the chemical synthesis, purification, and quality control of chloramphenicol as a therapeutic agent. For drug development professionals, this case highlights the necessity of considering stereochemistry in the design and evaluation of new antimicrobial candidates to ensure optimal target engagement and efficacy.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. mdpi.com [mdpi.com]

- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Action of Chloramphenicol and Its Isomers on Secondary Biosynthetic Processes of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

L-erythro-Chloramphenicol chemical structure and properties

This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and analytical methodologies for L-erythro-Chloramphenicol. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is one of the four stereoisomers of Chloramphenicol. Chemically, it is known as 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide.[1] The specific stereochemistry of the L-erythro isomer is crucial for its biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[1] |

| CAS Number | 7384-89-6[1][2][3] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅[1][2][3] |

| Molecular Weight | 323.13 g/mol [1][2][3] |

| InChI | InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1[1][2] |

| InChIKey | WIIZWVCIJKGZOK-DTWKUNHWSA-N[1] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--NC(=O)C(Cl)Cl">C@HO)--INVALID-LINK--[O-][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its formulation, delivery, and interaction with biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 176 °C[4] |

| Boiling Point (Predicted) | 644.9 ± 55.0 °C[4] |

| Density (Predicted) | 1.547 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 11.03 ± 0.46[4] |

| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol[4] |

| Topological Polar Surface Area | 115 Ų |

Mechanism of Action

Chloramphenicol, including its L-erythro isomer, is a broad-spectrum bacteriostatic antibiotic. Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[5][6] It achieves this by binding to the 50S ribosomal subunit, specifically to the A2451 and A2452 residues of the 23S rRNA.[5] This binding obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[7]

Figure 1: Mechanism of action of Chloramphenicol.

Chemical Synthesis

The chemical synthesis of chloramphenicol is a multi-step process. One common pathway starts from 4-nitroacetophenone. The following diagram illustrates a generalized workflow for the synthesis of the D,L-threo racemic mixture, which is then resolved to obtain the desired stereoisomer.

Figure 2: Generalized workflow for the chemical synthesis of Chloramphenicol.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for Chloramphenicol

| Spectroscopic Technique | Characteristic Data |

| UV-Vis Spectroscopy | λmax: ~272-274 nm[5] |

| FT-IR Spectroscopy (cm⁻¹) | 3352-3246 (O-H and N-H stretching), 3081 (aromatic C-H stretching), 1681 (C=O stretching), 1559 (C=C stretching), 1521 (NO₂ stretching), 662 (C-Cl stretching)[5] |

| Mass Spectrometry | Precursor ion (m/z) = 321, with main product ions at m/z = 257, 194, 176, and 152 in negative ion mode.[8] |

| NMR Spectroscopy | ¹H NMR and ¹³C NMR spectra have been reported and are available in spectral databases.[2] |

Experimental Protocols: Analytical Methods

The determination of Chloramphenicol residues in various matrices is critical for food safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method.

Sample Preparation and Extraction from Honey

This protocol is adapted for the analysis of Chloramphenicol in honey samples.[9]

-

Sample Weighing and Dissolution: Weigh 2 g of a homogenized honey sample into a 50 mL centrifuge tube. Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute to dissolve the honey.

-

Liquid-Liquid Extraction: Add 10 mL of ethyl acetate (B1210297) to the tube and shake vigorously. Centrifuge at 4500 rpm for 5 minutes. Repeat the extraction with another 10 mL of ethyl acetate.

-

Evaporation: Combine the ethyl acetate layers and evaporate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitution and Cleanup: To the dried residue, add 1 mL of Milli-Q water and 1 mL of a 1:1 mixture of n-Hexane and Carbon Tetrachloride. Vortex and centrifuge.

-

Final Preparation: Transfer the upper aqueous layer and filter it into a UPLC vial for analysis.

Sample Preparation and Extraction from Animal Tissues (e.g., Shrimp)

This protocol is a general method for the extraction of Chloramphenicol from animal tissues.

-

Homogenization and Extraction: Homogenize a 5 g sample with 5 mL of water. Add 10 mL of an acetonitrile/ethyl acetate mixture, homogenize further, and then centrifuge.

-

Solvent Evaporation and Re-dissolution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C. Re-dissolve the residue in 6 mL of 4% NaCl.

-

Hexane (B92381) Wash: Add 3 mL of hexane, shake gently, and discard the hexane layer. Repeat this washing step.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE octadecyl (C18) column with 3 mL of methanol (B129727) followed by 3 mL of water.

-

Pass the sample solution through the conditioned SPE column.

-

Elute the Chloramphenicol with 3 mL of methanol.

-

-

Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general workflow for the instrumental analysis of Chloramphenicol.

Figure 3: General workflow for LC-MS/MS analysis of Chloramphenicol.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and validated for specific laboratory conditions and matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. vixra.org [vixra.org]

- 4. Chloramphenicol [webbook.nist.gov]

- 5. Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment [scalar.usc.edu]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. fda.gov [fda.gov]

- 8. Chloramphenicol [webbook.nist.gov]

- 9. lcms.cz [lcms.cz]

The Stereochemical Imperative: A Technical Guide to the Differential Activity of L-erythro- and D-threo-Chloramphenicol

For Immediate Release

[City, State] – December 5, 2025 – In the realm of antibacterial agents, the molecular architecture of a compound is paramount to its efficacy. This principle is starkly illustrated by the stereoisomers of chloramphenicol, a broad-spectrum antibiotic. This technical guide provides an in-depth analysis of the differential antibacterial activity between L-erythro-Chloramphenicol and the therapeutically active D-threo-Chloramphenicol. Aimed at researchers, scientists, and drug development professionals, this document elucidates the structural basis for this disparity, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms.

Introduction: The Significance of Chirality in Chloramphenicol's Action

Chloramphenicol possesses two chiral centers, giving rise to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. It is a well-established fact that only the D-(-)-threo isomer exhibits significant antibacterial activity.[1][2] This stereospecificity is a direct consequence of the precise three-dimensional arrangement required for the drug to bind to its molecular target, the bacterial ribosome. The L-erythro isomer, along with the other stereoisomers, is considered biologically inactive or possesses negligible antibacterial properties.[3] This guide will dissect the evidence for this critical difference in activity.

Quantitative Analysis of Antibacterial Activity

The most common metric for quantifying the antibacterial efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While extensive data exists for the active D-threo-Chloramphenicol, quantitative data for the L-erythro isomer is scarce due to its acknowledged inactivity. However, some studies provide a qualitative or semi-quantitative comparison.

One study on the effects of chloramphenicol isomers on processes in Bacillus species established an order of activity for preventing growth and suppressing protein synthesis as: D(-)-threo > L(+)-erythro > D(-)-erythro.[4][5] This indicates that the L-erythro isomer does possess some biological effect, albeit significantly less than the D-threo isomer. Another source suggests that the L-threo isomer has less than 0.5% of the activity of the D-threo isomer, and it is widely accepted that the erythro isomers are not clinically active.[2][3]

For the active D-threo isomer, MIC values are well-characterized for a range of pathogens.

| Bacterial Strain | D-threo-Chloramphenicol MIC (µg/mL) | This compound MIC (µg/mL) |

| Escherichia coli | 1.8 - 32 | > 100 (Presumed) |

| Staphylococcus aureus | 1.56 - 8 | > 100 (Presumed) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 8 (susceptible) | Not active |

Mechanism of Action: A Stereospecific Interaction with the Ribosome

The antibacterial action of D-threo-Chloramphenicol stems from its ability to inhibit protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome and obstructing the peptidyl transferase center (PTC).[1] This binding prevents the formation of peptide bonds, a critical step in protein elongation.

The stereochemistry of the D-threo isomer is perfectly complementary to its binding pocket on the 23S rRNA of the 50S subunit. This precise fit allows for the formation of key interactions that lock the drug in place and sterically hinder the incoming aminoacyl-tRNA.

In contrast, the L-erythro isomer, with its different spatial arrangement of hydroxyl and dichloroacetyl groups, is unable to fit correctly into the binding site on the ribosome. This lack of proper binding means it cannot effectively inhibit the peptidyl transferase reaction, rendering it antibacterially inert.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

-

Stock solutions of D-threo-Chloramphenicol and this compound

-

Sterile diluent (e.g., saline or MHB)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of each chloramphenicol isomer is prepared in the microtiter plate. For example, starting from a concentration of 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Ribosome Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is a robust method to quantify the binding affinity of a ligand (antibiotic) to a macromolecule (ribosome).

Materials:

-

Purified 70S bacterial ribosomes

-

Radiolabeled D-threo-Chloramphenicol and this compound (e.g., [¹⁴C]-Chloramphenicol)

-

Equilibrium dialysis cells with a semi-permeable membrane (e.g., 10 kDa molecular weight cut-off)

-

Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Scintillation counter

Procedure:

-

Setup: The dialysis cell is assembled with the membrane separating two chambers. One chamber is filled with a known concentration of purified ribosomes in binding buffer.

-

Addition of Ligand: The other chamber is filled with binding buffer containing a known concentration of radiolabeled chloramphenicol isomer.

-

Equilibration: The system is allowed to equilibrate with gentle agitation at a constant temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to allow the unbound antibiotic to diffuse across the membrane until its concentration is equal in both chambers.

-

Measurement: Aliquots are taken from both chambers, and the radioactivity is measured using a scintillation counter.

-

Calculation: The concentration of bound antibiotic is calculated from the difference in radioactivity between the ribosome-containing chamber and the buffer-only chamber. The dissociation constant (Kd) can then be determined by performing the experiment at various ligand concentrations and analyzing the data using a Scatchard plot.

Conclusion

The profound difference in antibacterial activity between this compound and D-threo-Chloramphenicol underscores the critical importance of stereochemistry in drug design and action. The D-threo isomer's specific three-dimensional structure allows it to bind with high affinity to the peptidyl transferase center of the bacterial ribosome, effectively halting protein synthesis. In contrast, the L-erythro isomer's stereochemical configuration prevents this crucial interaction, rendering it therapeutically ineffective. This technical guide provides a foundational understanding of this stereospecificity, supported by available data and detailed experimental protocols, to aid researchers in the ongoing quest for novel and effective antimicrobial agents.

References

The Pivotal Role of the Nitro Group in Chloramphenicol's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol, a broad-spectrum antibiotic first isolated in 1947 from Streptomyces venezuelae, represents a unique class of natural products characterized by a distinctive p-nitrophenyl group. Its potent bacteriostatic activity, achieved through the inhibition of protein synthesis, has rendered it a crucial therapeutic agent for a variety of serious bacterial infections. The electronic and steric properties conferred by the nitro group are fundamental to its mechanism of action, binding affinity, and unfortunately, its associated toxicities. This technical guide provides an in-depth exploration of the biological role of the nitro group in chloramphenicol, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

The Core Biological Function of the Nitro Group

The antimicrobial efficacy of chloramphenicol is intrinsically linked to its ability to bind to the 50S ribosomal subunit and obstruct the peptidyl transferase center (PTC), the ribosomal catalytic site responsible for peptide bond formation. The p-nitrophenyl moiety is a critical pharmacophore, playing a multifaceted role in this interaction.

1. Ribosomal Binding and Positioning: The nitro group is essential for the precise orientation and high-affinity binding of chloramphenicol within the A-site of the PTC. X-ray crystallography studies have revealed that the p-nitrobenzyl ring engages in a π-stacking interaction with the C2452 nucleotide of the 23S rRNA. This interaction helps to anchor the drug in a crevice formed by conserved nucleotides, including U2504 and A2451. In this position, the aromatic ring of chloramphenicol sterically overlaps with the binding site for the aminoacyl moiety of incoming aminoacyl-tRNAs, thereby physically preventing peptide bond formation.

2. Electronic Influence: The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the entire molecule. This electronic character is crucial for establishing productive interactions within the largely RNA-based active site of the ribosome. The oxygen atoms of the nitro group have been observed to form hydrogen bonds with the ribose hydroxyls of A76 of both the A- and P-site tRNAs, further stabilizing the drug-ribosome complex.

3. Structural Rigidity and Conformation: The presence of the nitro group contributes to the overall V-shaped conformation of chloramphenicol in its bound state. This specific three-dimensional structure is complementary to the topology of the ribosomal binding pocket. Modifications that alter this conformation, such as moving the nitro group to the ortho or meta positions, drastically reduce or abolish antibacterial activity, underscoring the stringent structural requirements for effective binding.

Structure-Activity Relationship (SAR) of the Nitro Group

The irreplaceability of the p-nitro group for potent antibacterial activity has been demonstrated through extensive structure-activity relationship studies. The general consensus is that replacement of the p-nitro group with other substituents invariably leads to a significant loss of biological activity. Reduction of the nitro group to an amino group, a common mechanism of bacterial resistance, results in the inactive metabolite, amino-chloramphenicol.

Quantitative Analysis of Chloramphenicol Analogues

The following table summarizes the available quantitative data comparing the activity of chloramphenicol with some of its analogues where the p-nitrophenyl group has been modified.

| Compound | Modification of p-Nitrophenyl Group | Test Organism(s) | MIC (µg/mL) | IC50 (µM) | Ki (µM) | Reference(s) |

| Chloramphenicol | p-NO2 (Reference) | E. coli, S. aureus, M. tuberculosis | 0.5 - 50 | ~3-5 | 1.5 - 2.8 | [1][2] |

| Amino-chloramphenicol | p-NH2 | E. coli and other bacteria | >100 (Inactive) | - | - | [3] |

| Nitroso-chloramphenicol | p-NO | E. coli and other bacteria | Less active than Chloramphenicol | - | - | [3] |

| Hydroxylamine-chloramphenicol | p-NHOH | E. coli and other bacteria | Less active than Chloramphenicol | - | - | [3] |

| Thiamphenicol | p-SO2CH3 | E. coli, S. aureus | 1 - 8 | - | - | [4] |

| (S,S)-meta-nitro-Chloramphenicol | m-NO2 | - | - | Reduced binding affinity by ~20-fold | - |

Note: Comprehensive and directly comparable MIC data for a wide range of nitro group analogues against a standardized panel of bacteria is limited in the available literature.

Mechanism of Action and Resistance

The primary mechanism of action of chloramphenicol is the inhibition of protein synthesis at the level of the ribosome. The following diagram illustrates this process.

Caption: Mechanism of action of chloramphenicol in a bacterial cell.

A significant mechanism of acquired bacterial resistance to chloramphenicol involves the enzymatic modification of the nitro group. Certain bacteria express nitroreductases, such as NfsB in Haemophilus influenzae, which catalyze the reduction of the p-nitro group to a non-functional amino group. This modification prevents the antibiotic from binding to the ribosome, thereby conferring resistance.[1][3]

The following diagram illustrates the logical relationship of this resistance mechanism.

Caption: Enzymatic inactivation of chloramphenicol via nitroreduction.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of chloramphenicol and its analogues against a bacterial strain.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL)

-

Stock solutions of chloramphenicol and analogues in a suitable solvent (e.g., ethanol (B145695) or DMSO)

-

Sterile multichannel pipettes and reservoirs

Procedure:

-

Prepare Antibiotic Dilutions: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Prepare a working solution of the antibiotic at 4x the highest desired final concentration. c. Add 100 µL of the working antibiotic solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

Prepare Bacterial Inoculum: a. Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB to achieve a concentration of approximately 1.5 x 10^6 CFU/mL.

-

Inoculation: a. Within 15 minutes of preparing the diluted inoculum, add 50 µL to each well from 1 to 11. This results in a final volume of 100 µL per well and a final bacterial concentration of ~7.5 x 10^5 CFU/mL. The antibiotic concentrations are now at their final desired values.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.

The following diagram illustrates the experimental workflow for MIC determination.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Ribosome Binding Assay (Competitive Displacement)

This protocol describes a competitive binding assay to determine the affinity of chloramphenicol analogues for the ribosome, using a fluorescently labeled probe.

Materials:

-

Purified 70S ribosomes from E. coli

-

Fluorescently labeled antibiotic probe that binds to the PTC (e.g., BODIPY-Erythromycin)

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 0.05% Tween-20)

-

Chloramphenicol and test analogues

-

Fluorometer capable of measuring fluorescence polarization/anisotropy

Procedure:

-

Complex Formation: a. In a microcuvette or black microplate, mix a fixed concentration of 70S ribosomes (e.g., 25 nM) with a fixed concentration of the fluorescent probe (e.g., 4 nM). b. Incubate at 25°C for 30 minutes to allow the formation of the ribosome-probe complex.

-

Competition: a. To the pre-formed complex, add the test compound (chloramphenicol analogue) at a range of concentrations (e.g., from 0.1 µM to 1 mM). b. Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 25°C).

-

Measurement: a. Measure the fluorescence polarization or anisotropy of each sample. The displacement of the fluorescent probe by the test compound will result in a decrease in polarization.

-

Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the competitor concentration. b. Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the analogue required to displace 50% of the fluorescent probe. c. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.

Conclusion

The p-nitro group of chloramphenicol is not merely a peripheral substituent but a cornerstone of its biological activity. Its electron-withdrawing properties and specific placement are indispensable for high-affinity binding to the ribosomal peptidyl transferase center, leading to the effective inhibition of bacterial protein synthesis. Structure-activity relationship studies consistently demonstrate that modifications to this group, particularly its reduction to an amino group, abrogate its antimicrobial efficacy. This vulnerability is exploited by bacteria as a primary mechanism of resistance. A thorough understanding of the pivotal role of the nitro group is therefore essential for the rational design of new phenicol-class antibiotics that may overcome existing resistance mechanisms and exhibit improved therapeutic profiles.

References

- 1. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antibiotic properties of chloramphenicol reduction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy (S,S)-meta-nitro-Chloramphenicol (EVT-1176130) | 138125-72-1 [evitachem.com]

L-erythro-Chloramphenicol as a Mitochondrial Protein Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramphenicol, a broad-spectrum antibiotic, is a well-established inhibitor of bacterial protein synthesis. Its utility extends into the realm of cell biology as a potent tool to investigate mitochondrial function. Due to the endosymbiotic origin of mitochondria, their ribosomes share structural similarities with bacterial ribosomes, rendering them susceptible to inhibition by chloramphenicol. This technical guide focuses specifically on the L-erythro isomer of chloramphenicol and its role as an inhibitor of mitochondrial protein synthesis. While less potent than its D-threo counterpart, L-erythro-chloramphenicol serves as a valuable negative control and research tool for dissecting mitochondrial and cellular processes. This document provides an in-depth overview of its mechanism of action, downstream cellular consequences, and detailed experimental protocols for its application in a research setting.

Mechanism of Action: Targeting the Mitochondrial Ribosome

This compound, like its stereoisomer, exerts its inhibitory effect by targeting the 50S subunit of the mitochondrial ribosome, which is analogous to the 50S subunit of bacterial ribosomes.[1][2][3] This interaction obstructs the peptidyl transferase activity, a critical step in protein elongation, thereby halting the synthesis of mitochondrial-encoded proteins.[1][3]

Mitochondrial DNA (mtDNA) encodes 13 essential polypeptide subunits of the oxidative phosphorylation (OXPHOS) system, including components of Complex I, III, IV, and V.[4] Inhibition of their synthesis by this compound leads to a cascade of mitochondrial and cellular dysfunctions.

It is crucial to note that the inhibitory potency of chloramphenicol isomers varies significantly. D-threo-chloramphenicol is the biologically active isomer against bacteria and mitochondria. This compound is reported to be only about 2% as inhibitory as the D-threo isomer.[5] This substantial difference in activity makes the L-erythro isomer an excellent negative control in experiments designed to study the specific effects of mitochondrial protein synthesis inhibition by the D-threo isomer.

Recent studies have revealed a context-specific nature of mitochondrial ribosome inhibition by chloramphenicol. The stalling of the ribosome is not uniform but occurs preferentially when specific amino acids, such as alanine, serine, or threonine, are in the penultimate position of the nascent peptide chain.[6][7][8]

Figure 1: Mechanism of this compound action.

Cellular Consequences of Mitochondrial Protein Synthesis Inhibition

The inhibition of mitochondrial protein synthesis by chloramphenicol triggers a wide array of downstream cellular effects, impacting energy metabolism, cell viability, and signaling pathways.

Impaired Oxidative Phosphorylation and ATP Synthesis

The primary consequence of inhibiting the synthesis of essential OXPHOS subunits is a reduction in the activity of the electron transport chain complexes.[4][9] This leads to diminished oxidative phosphorylation and a subsequent decrease in cellular ATP levels.[4][10][11][12] Studies have shown that chloramphenicol treatment can lead to a dose-dependent decrease in the concentration of cytochromes.[13][14]

Altered Mitochondrial Morphology and Function

Prolonged inhibition of mitochondrial protein synthesis can lead to significant alterations in mitochondrial structure. This includes mitochondrial elongation and a decrease in the number of cristae.[15][16] These morphological changes are indicative of mitochondrial stress and dysfunction.

Induction of Apoptosis and Cell Cycle Arrest

Chloramphenicol has been shown to induce apoptosis in various cell types, including human keratinocytes and leukemia cells.[17][18][19] The apoptotic pathway can be caspase-dependent and is often associated with the production of reactive oxygen species (ROS).[18] Furthermore, chloramphenicol can cause cell cycle arrest, contributing to its anti-proliferative effects.[17]

Impact on Cellular Signaling and Other Processes

Recent evidence suggests that chloramphenicol-induced mitochondrial stress can activate specific cellular signaling pathways. For instance, it has been shown to activate c-Jun N-terminal kinases (JNK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling, leading to the phosphorylation of c-Jun and increased expression of matrix metalloproteinase-13 (MMP-13), which is associated with cancer cell invasion.[10][11] Additionally, chloramphenicol can affect iron metabolism by decreasing the expression of the transferrin receptor and ferritin synthesis.[4][12]

Figure 2: Downstream cellular effects of inhibition.

Quantitative Data Summary

The following table summarizes the concentrations of chloramphenicol used in various studies and their observed effects. It is important to note that many studies use the D-threo isomer, and the L-erythro isomer is significantly less potent.[5] The concentrations listed provide a reference range for designing experiments. The IC50 values for a compound can vary between cell lines and experimental conditions.[20][21]

| Parameter | Cell Line/System | Chloramphenicol Concentration | Observed Effect | Reference |

| Protein Synthesis Inhibition | Reticulocytes | > 10-3 M | Inhibition of protein synthesis. | [22] |

| Isolated rat-liver mitochondria | 15 µM (D-threo) | 50% inhibition of protein synthesis. | [5] | |

| Cell Growth Inhibition | K562 erythroleukemia cells | 10-40 µg/ml | Approximately 51-62% inhibition of cellular proliferation. | [4] |

| Myelogenous leukemia K562 cells | 20 µg/ml | Inhibition of cell growth. | [17] | |

| Biochemical Effects | K562 erythroleukemia cells | 10 µg/ml | Decreased cytochrome c oxidase activity and ATP levels. | [4][12] |

| Bovine aortic endothelial cells | 20 µg/ml | Decreased complex IV activity to ~30% of control. | [23] | |

| H1299 cells | 10-100 µg/ml | Decreased ATP biosynthesis. | [11] | |

| Apoptosis Induction | Myelogenous leukemia K562 cells | 20 µg/ml | Induction of apoptotic cell death. | [17] |

| Human keratinocytes | Not specified | Inhibition of proliferation and induction of apoptosis. | [18] | |

| Th2 cells | 50 µM | Induction of apoptosis. | [24] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solvent Selection: this compound is soluble in ethanol (B145695) (50 mg/ml) and slightly soluble in water (2.5 mg/ml).[25] For cell culture applications, a stock solution is typically prepared in 100% ethanol.[1][25]

-

Stock Concentration: Prepare a stock solution of 25-34 mg/ml in 100% ethanol.[1]

-

Sterilization: Sterilize the stock solution by filtering it through a sterile 0.22 µm syringe filter.[25][26] Do not autoclave. [1]

-

Storage: Store the sterile stock solution at -20°C.[1]

Assay for Mitochondrial Protein Synthesis Inhibition

This protocol is designed to specifically measure the synthesis of mitochondrial-encoded proteins.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Inhibition of Cytoplasmic Protein Synthesis: Pre-incubate the cells with a cytoplasmic protein synthesis inhibitor, such as cycloheximide, to block the synthesis of nuclear-encoded proteins.

-

Treatment with this compound: Add this compound (and D-threo-chloramphenicol as a positive control) at the desired concentrations to the culture medium and incubate for the desired duration.

-

Radiolabeling: Add a radiolabeled amino acid, typically 35S-methionine, to the culture medium and incubate to allow for its incorporation into newly synthesized proteins.[27]

-

Mitochondrial Isolation: Harvest the cells and isolate the mitochondrial fraction through differential centrifugation.

-

Protein Analysis: Resolve the mitochondrial proteins by SDS-PAGE.

-

Detection: Detect the radiolabeled, newly synthesized mitochondrial proteins by autoradiography. A decrease in the intensity of the bands in the chloramphenicol-treated samples compared to the control indicates inhibition of mitochondrial protein synthesis.[4]

Figure 3: Workflow for mitochondrial protein synthesis assay.

Measurement of Oxidative Phosphorylation Complex Activity

The activity of individual OXPHOS complexes can be measured spectrophotometrically using isolated mitochondria.

-

Mitochondrial Isolation: Isolate mitochondria from control and this compound-treated cells.

-

Spectrophotometric Assays: Use specific substrates and inhibitors to measure the activity of each complex.[28] For example:

-

Complex I (NADH:ubiquinone oxidoreductase): Measure the rotenone-sensitive oxidation of NADH.

-

Complex II (Succinate:ubiquinone oxidoreductase): Measure the malonate-sensitive reduction of a substrate.

-

Complex III (Ubiquinone:cytochrome c oxidoreductase): Measure the antimycin-sensitive reduction of cytochrome c.

-

Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c.[28]

-

-

Data Analysis: Normalize the activity to the total mitochondrial protein content. Commercial kits are also available for these assays.[29]

Assessment of Cell Viability and Apoptosis

-

Cell Proliferation Assays: Use assays such as MTT, XTT, or direct cell counting to determine the effect of this compound on cell proliferation.

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrates.[17]

-

Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 to assess changes in the mitochondrial membrane potential, an early indicator of apoptosis.[30]

-

Conclusion

This compound is a valuable, albeit less potent, tool for investigating the intricacies of mitochondrial protein synthesis and its impact on cellular physiology. Its primary utility lies in its role as a specific inhibitor, allowing researchers to probe the consequences of mitochondrial dysfunction in a controlled manner. When used in conjunction with its more active D-threo isomer, it serves as an essential negative control, ensuring that the observed effects are directly attributable to the inhibition of mitochondrial translation. The experimental protocols outlined in this guide provide a framework for employing this compound to elucidate the role of mitochondria in health and disease, from fundamental cell biology to drug development and toxicology.

References

- 1. khimexpert.com [khimexpert.com]

- 2. Chloramphenicol › Media›Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]

- 3. ldh.la.gov [ldh.la.gov]

- 4. golan.hms.harvard.edu [golan.hms.harvard.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. escholarship.org [escholarship.org]

- 7. biorxiv.org [biorxiv.org]

- 8. [PDF] Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics | Semantic Scholar [semanticscholar.org]

- 9. ATPase complex and oxidative phosphorylation in chloramphenicol-induced megamitochondria from mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloramphenicol-induced mitochondrial dysfunction is associated with decreased transferrin receptor expression and ferritin synthesis in K562 cells and is unrelated to IRE-IRP interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidative phosphorylation in fractionated bacterial systems: effect of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Changes in oxidative phosphorylation, adenylate energy charge, and respiratory components in chloramphenicol-treated regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. THE EFFECTS OF ERYTHROMYCIN AND CHLORAMPHENICOL ON THE ULTRASTRUCTURE OF MITOCHONDRIA IN SENSITIVE AND RESISTANT STRAINS OF PARAMECIUM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chloramphenicol Arrests Transition of Cell Cycle and Induces Apoptotic Cell Death in Myelogenous Leukemia Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 18. Chloramphenicol induces in vitro growth arrest and apoptosis of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chloramphenicol induces in vitro growth arrest and apoptosis of human keratinocytes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 20. researchgate.net [researchgate.net]

- 21. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The effect of chloramphenicol in intact erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. labmart.id [labmart.id]

- 26. benchchem.com [benchchem.com]

- 27. journals.asm.org [journals.asm.org]

- 28. academic.oup.com [academic.oup.com]

- 29. Mitochondrial assay selection guide | Abcam [abcam.com]

- 30. Reversible Inhibition of Mitochondrial Protein Synthesis during Linezolid-Related Hyperlactatemia - PMC [pmc.ncbi.nlm.nih.gov]

L-erythro-Chloramphenicol: A Technical Whitepaper on its Bacteriostatic Effects

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the bacteriostatic effects of L-erythro-Chloramphenicol. It covers the core mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by potently inhibiting protein synthesis in susceptible bacteria. This action is primarily achieved through its specific binding to the 50S subunit of the bacterial 70S ribosome. By binding to this subunit, chloramphenicol obstructs the peptidyl transferase center (PTC), the ribosomal site responsible for the formation of peptide bonds between amino acids. This interference prevents the elongation of the growing polypeptide chain, effectively halting protein production and, consequently, bacterial growth and replication. While it is highly effective against bacterial ribosomes, chloramphenicol has a lower affinity for the 80S ribosomes found in eukaryotic cells, which accounts for its selective toxicity.

Signaling Pathway: Inhibition of Peptidyl Transferase

Caption: Mechanism of Chloramphenicol action on the bacterial ribosome.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The bacteriostatic efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of chloramphenicol against a range of clinically relevant Gram-positive and Gram-negative bacteria. The interpretation of these values is based on the Clinical and Laboratory Standards Institute (CLSI) breakpoints.[1]

CLSI Breakpoints for Chloramphenicol [1][2]

| Category | MIC (µg/mL) |

| Susceptible | ≤ 8 |

| Intermediate | 16 |

| Resistant | ≥ 32 |

MIC Values of this compound against Selected Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | 174 | ≤8 - ≥32 | - | - | [3] |

| Staphylococcus aureus | - | 4.60 | - | - | [4] |

| Streptococcus pneumoniae | 14 | 0.75 - 24 | 3 | - | [5] |

| Escherichia coli | - | 4 | - | - | [6] |

| Pseudomonas aeruginosa | 3 | 40 - 80 | - | - | [7] |

| Haemophilus influenzae | 14 | - | - | - | [5] |

| Salmonella enterica serovar Typhi | 237 | 0.75 - 8 | - | - | [8] |

| Neisseria meningitidis | 137 | 0.38 - 1.5 | - | - | [9] |

| Bacteroides fragilis group | 51 | - | - | - | [10] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. A hyphen (-) indicates that the data was not available in the cited source.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bacteriostatic properties of this compound. The following sections provide step-by-step protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Chloramphenicol Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the chloramphenicol stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a range of chloramphenicol concentrations.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the sterility control wells (which should only contain broth).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of chloramphenicol at which there is no visible growth (i.e., the first clear well).

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the inhibitory effect of chloramphenicol on bacterial protein synthesis in a cell-free system.[13]

-

Preparation of Chloramphenicol Dilutions: Prepare a serial dilution of chloramphenicol in an appropriate solvent (e.g., DMSO) to cover a range of concentrations.

-

Assay Reaction Setup:

-

Use a commercial bacterial cell-free protein synthesis kit (e.g., E. coli S30 extract system).

-

On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acids, and a DNA template encoding a reporter protein (e.g., luciferase).

-

Aliquot the master mix into the wells of a 96-well plate.

-

-

Addition of Inhibitor: Add a small volume (e.g., 1 µL) of each chloramphenicol dilution to the respective wells. Include a "no inhibitor" control (solvent only) and a "no template" control.

-

Incubation: Seal the plate and incubate at 37°C for 2-3 hours to allow for transcription and translation.

-

Detection of Reporter Protein Activity:

-

If using a luciferase reporter, add the luciferase substrate to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The reduction in the luminescent signal in the presence of chloramphenicol corresponds to the inhibition of protein synthesis. Calculate the IC₅₀ value, which is the concentration of chloramphenicol that causes 50% inhibition of protein synthesis.

Chloramphenicol Acetyltransferase (CAT) Assay

This assay is used to detect and quantify the activity of chloramphenicol acetyltransferase, an enzyme responsible for a common mechanism of bacterial resistance to chloramphenicol.[1][3][14]

-

Preparation of Cell Lysate:

-

Harvest bacterial cells suspected of producing CAT.

-

Lyse the cells by sonication or enzymatic digestion to release the intracellular contents, including the CAT enzyme.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant containing the enzyme.

-

-

Reaction Mixture:

-

In a reaction tube, combine the cell lysate with a reaction buffer (e.g., Tris-HCl, pH 7.8), [¹⁴C]-labeled chloramphenicol, and acetyl-CoA.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). During this time, the CAT enzyme will transfer an acetyl group from acetyl-CoA to chloramphenicol.

-

Extraction of Acetylated Chloramphenicol:

-

Stop the reaction and extract the acetylated and unacetylated forms of chloramphenicol using an organic solvent like ethyl acetate.

-

-

Separation and Detection:

-

Spot the extracted products onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol).

-

Visualize the radioactive spots corresponding to unacetylated and acetylated chloramphenicol using autoradiography or a phosphorimager.

-

-

Quantification: The amount of acetylated chloramphenicol is proportional to the CAT activity in the cell lysate. Quantify the spots to determine the percentage of chloramphenicol that was acetylated.

Conclusion

This compound remains a significant bacteriostatic agent due to its well-defined mechanism of inhibiting bacterial protein synthesis. The quantitative data presented in this whitepaper, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of its mechanism of action and the methods for its evaluation is essential for its appropriate use in research and for the development of novel antimicrobial agents.

References

- 1. fda.gov [fda.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Increasing Chloramphenicol Resistance in Streptococcus pneumoniae Isolates from Papua New Guinean Children with Acute Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the Efficacy of Chloramphenicol Therapy for Escherichia coli by Targeting the Secondary Resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Sensitivity Pattern Of Salmonella typhi And Paratyphi A Isolates To Chloramphenicol And Other Anti-Typhoid Drugs: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiotic Susceptibility and Characteristics of Neisseria meningitidis Isolates from the African Meningitis Belt, 2000 to 2006: Phenotypic and Genotypic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevalence and antibiotic susceptibility of Bacteroides fragilis group isolated from stool samples in North Lebanon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. wormsandgermsblog.com [wormsandgermsblog.com]

- 14. emro.who.int [emro.who.int]

L-erythro-Chloramphenicol Off-Target Effects in Eukaryotic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramphenicol, a broad-spectrum antibiotic, is comprised of four stereoisomers. While the D-threo isomer is responsible for its antibacterial activity, the L-erythro isomer, along with the other isomers, is considered largely inactive against bacteria. However, L-erythro-chloramphenicol is not inert in eukaryotic systems. Its primary off-target effect is the inhibition of mitochondrial protein synthesis, a consequence of the evolutionary similarity between mitochondrial and bacterial ribosomes. This guide provides a comprehensive technical overview of the off-target effects of this compound in eukaryotic cells, focusing on the molecular mechanisms, downstream cellular consequences, and relevant experimental methodologies. The information presented is intended to assist researchers and drug development professionals in understanding and investigating the potential toxicities and unintended biological activities of this compound.

Core Off-Target Mechanism: Inhibition of Mitochondrial Protein Synthesis

The fundamental off-target mechanism of this compound in eukaryotic cells is its ability to bind to the 50S subunit of the mitochondrial ribosome, thereby inhibiting mitochondrial protein synthesis.[1] This interference disrupts the production of essential proteins encoded by mitochondrial DNA (mtDNA), which are critical components of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) system.

The L-erythro isomer is notably less potent in this regard compared to the therapeutically active D-threo isomer.[2] However, at sufficient concentrations, it can still elicit significant mitochondrial dysfunction. This inhibition leads to a cascade of downstream cellular events, including impaired cellular respiration, decreased ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of apoptotic cell death.

Quantitative Data on Off-Target Effects

The following tables summarize quantitative data from various studies on the off-target effects of chloramphenicol in eukaryotic cells. It is important to note that much of the available literature does not distinguish between the specific isomers, and the term "chloramphenicol" is often used generically. Where available, data specific to the L-erythro isomer has been included.

Table 1: Effects on Cell Viability and Proliferation

| Cell Type | Compound | Concentration | Effect | Reference |

| K562 (human erythroleukemia) | Chloramphenicol | 10, 25, 40 µg/mL | ~54% inhibition of proliferation at day 4 | [1] |

| Human Keratinocytes | Chloramphenicol | Not specified | Significant inhibition of proliferation | [3][4] |

| Nude Mice (in vivo) | Chloramphenicol | 100 mg/kg | 39.02% decrease in liver cell viability | [1] |

| Nude Mice (in vivo) | Chloramphenicol | 100 mg/kg | 43.04% decrease in kidney cell viability | [1] |

| Nude Mice (in vivo) | Chloramphenicol | 100 mg/kg | 36.25% decrease in heart cell viability | [1] |

Table 2: Effects on Mitochondrial Function

| Cell Type/System | Compound | Concentration | Effect | Reference |

| K562 cells | Chloramphenicol | 10 µg/mL | 55% decrease in ATP levels after 4 days | [5] |

| Rat Liver Mitochondria | This compound | - | 2% as inhibitory as D-threo-chloramphenicol on protein synthesis | [2] |